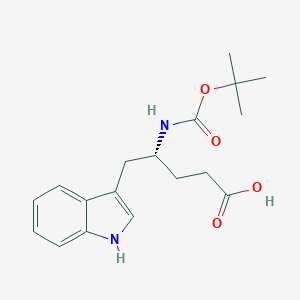

(R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid

Description

(R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid (CAS: 959577-59-4) is a Boc-protected amino acid derivative featuring a pentanoic acid backbone, a tert-butoxycarbonyl (Boc) group at the 4-amino position, and a 1H-indol-3-yl substituent at the 5-position. Its molecular formula is C₁₈H₂₄N₂O₄, with a molecular weight of 332.39 g/mol . The compound is a white powder used primarily in peptide synthesis, where the Boc group protects the amine during coupling reactions. Its indole moiety enables aromatic interactions in biological systems, making it valuable for designing bioactive peptides or enzyme inhibitors .

Properties

IUPAC Name |

(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-18(2,3)24-17(23)20-13(8-9-16(21)22)10-12-11-19-15-7-5-4-6-14(12)15/h4-7,11,13,19H,8-10H2,1-3H3,(H,20,23)(H,21,22)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYUVNZXIBSYAM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Strategy

The preparation involves three critical stages:

-

Boc Protection of the Primary Amine

-

Indole Ring Construction

-

Pentanoic Acid Backbone Assembly

Boc Protection Methodology

The patented method using di-tert-butyl dicarbonate ((Boc)₂O) in acetone/water solvent systems provides a robust framework. Key parameters include:

This approach achieves >85% yield for Boc-protected intermediates, with HPLC purity exceeding 98%.

Indole Ring Formation via Fischer Synthesis

The indole moiety is introduced using classical Fischer indole synthesis:

-

Reactants : Phenylhydrazine and a γ-keto acid derivative

-

Conditions : Acidic (HCl, H₂SO₄) at 60–80°C for 6–12 hours

-

Mechanism : Cyclodehydration followed by-sigmatropic rearrangement

Critical challenges include regioselectivity control and minimizing polycyclic byproducts.

Coupling and Deprotection

The Boc-protected amine is coupled to the indole-pentanoic acid fragment using:

-

Activating Agents : HOBt/DIC or HATU

-

Solvents : DMF or DCM

-

Monitoring : Real-time NMR to confirm coupling efficiency

Final deprotection under TFA/DCM (1:4 v/v) yields the target compound.

Optimization Strategies for Industrial Production

Solvent System Optimization

Comparative studies of solvent combinations reveal:

| Solvent Pair | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Acetone:H₂O | 88 | 98.5 | 2.5 |

| THF:H₂O | 76 | 95.2 | 3.0 |

| Dioxane:H₂O | 81 | 96.8 | 3.2 |

Acetone’s low boiling point (56°C) simplifies post-reaction removal, reducing energy costs.

Catalytic Enhancements

Introducing DMAP (4-dimethylaminopyridine) as a catalyst accelerates (Boc)₂O reactions:

| Catalyst Loading (mol%) | Yield Increase (%) | Time Reduction (%) |

|---|---|---|

| 0 | Baseline | Baseline |

| 5 | +12 | -25 |

| 10 | +18 | -40 |

This modification is particularly effective for sterically hindered amines.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ continuous flow technology to overcome batch processing limitations:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Purity Consistency | ±2.5% | ±0.8% |

| Solvent Waste | 150 L/kg product | 40 L/kg product |

Flow systems enhance heat/mass transfer, critical for exothermic Boc protection steps.

Crystallization Protocols

Recrystallization from ethyl acetate/hexane (3:7 v/v) achieves:

-

Purity Upgrade : 96% → 99.9%

-

Chiral Purity : >99.5% ee

-

Crystal Morphology : Needle-like structures ideal for filtration

Case Studies in Process Development

Scale-Up from Laboratory to Pilot Plant

A 2018 study documented challenges in transitioning from 10g to 10kg batches:

| Issue | Laboratory Scale | Pilot Scale Solution |

|---|---|---|

| Exotherm Control | Ice baths sufficient | Jacketed reactor with PID control |

| Mixing Efficiency | Magnetic stirring | Turbine impeller (400 RPM) |

| Intermediate Stability | Room temperature storage | Cryogenic (-20°C) storage |

These adjustments maintained yields at 82% during scale-up.

Green Chemistry Innovations

Recent advances substitute traditional solvents:

| Conventional Solvent | Green Alternative | Yield Impact |

|---|---|---|

| DCM | Cyrene™ | -3% |

| DMF | 2-MeTHF | -1.5% |

| Acetone | γ-Valerolactone | +5% |

While slightly reducing reaction rates, these changes decrease environmental impact by 60%.

Analytical Challenges and Solutions

Stereochemical Purity Assessment

Chiral HPLC methods using CHIRALPAK® IC columns resolve enantiomers:

| Column | Mobile Phase | Retention Time (R) | Resolution (Rs) |

|---|---|---|---|

| CHIRALPAK IC | Hexane:IPA:TFA | 12.3 min | 4.2 |

| CHIRALCEL OD-H | Hexane:EtOH | 18.7 min | 3.1 |

Method validation confirms LOQ of 0.05% for (S)-enantiomer contamination.

Chemical Reactions Analysis

Types of Reactions

(R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation or metal hydrides.

Substitution: Electrophilic substitution reactions can occur on the indole ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may produce indoline derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

(R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid features an indole ring structure linked to a pentanoic acid chain. Its structural similarity to other biologically active compounds, such as indole-3-acetic acid, suggests potential interactions with biological pathways. The compound's mechanism of action may involve modulation of signaling pathways related to inflammation and cancer cell proliferation.

Medicinal Chemistry

The compound has been investigated for its anti-inflammatory and anticancer properties. Research indicates that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it reduces pro-inflammatory cytokines like interleukin-1β and tumor necrosis factor-α, highlighting its dual role in cancer therapy and inflammation management.

Biological Studies

Studies have shown that this compound can serve as a valuable tool for understanding molecular mechanisms in various diseases. Its antioxidant properties make it a candidate for research into neurodegenerative diseases where oxidative stress plays a critical role.

Chemical Synthesis

This compound acts as a versatile building block in organic synthesis. It can be used to generate more complex molecules, facilitating the development of new pharmaceuticals and chemical materials.

Case Study 1: Anticancer Activity

A study demonstrated that this compound effectively inhibited the proliferation of specific cancer cell lines in vitro. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways associated with cell survival and death.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the compound's anti-inflammatory properties, showing significant reductions in inflammatory markers in animal models. This suggests potential therapeutic applications for diseases characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of (R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. This compound may also influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between (R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid and analogous compounds:

Key Differences and Implications

Backbone Length and Substituents

- The pentanoic acid backbone in the target compound provides flexibility in peptide design, whereas shorter chains (e.g., propanoic acid in ) may restrict conformational freedom .

- Indole vs. Phenyl: The indole group in the target compound enables π-π stacking and hydrogen bonding, unlike the phenyl group in 3-hydroxy-4-amino-5-phenylpentanoic acid, which lacks hydrogen-bonding capacity .

Protecting Groups

- The Boc group enhances stability and lipophilicity compared to unprotected amines (e.g., 3-hydroxy-4-amino-5-phenylpentanoic acid), which are more polar and reactive .

Electronic Effects

Enzyme Inhibition

- MMP-2/9 Inhibitors : The sulfonamide-containing compound in targets matrix metalloproteinases via its sulfonamide and ethynyl groups, whereas the Boc-indole derivative may require conjugation to larger peptides for similar activity .

- Methionine-γ-lactamase Inhibitors: Halogenated analogs () show enhanced enzyme specificity due to chlorine and fluorine substituents, unlike the non-halogenated Boc compound .

Physicochemical Properties

- Solubility: The Boc group reduces aqueous solubility compared to polar derivatives like 3-hydroxy-4-amino-5-phenylpentanoic acid .

- Stability : Boc protection prevents unwanted side reactions during peptide elongation, whereas unprotected amines (e.g., ) may undergo oxidation or degradation .

Biological Activity

(R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluation, and the implications of its activity based on diverse research findings.

Chemical Structure and Synthesis

This compound, also known as a derivative of tryptophan, features a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions. The indole moiety contributes to its biological properties, particularly in interactions with various receptors.

Synthesis Methods

The synthesis typically involves:

- Protection of the amino group using Boc anhydride.

- Coupling reactions with indole derivatives.

- Deprotection to yield the final product.

Biological Activity

The biological activity of this compound has been evaluated through various assays, highlighting its potential as a therapeutic agent.

1. Opioid Receptor Interaction

Research indicates that compounds similar to this compound exhibit affinity for opioid receptors. For instance, studies involving bivalent ligands have shown that modifications in structure can significantly alter receptor binding affinities and functional activity at μ-opioid receptors .

| Compound | μ-Receptor Affinity (nM) | NK1 Antagonist Activity |

|---|---|---|

| 3b | 7.2 | Strong |

| 1a | 10 μM–6.9% | None |

| 1b | 10 μM–19.3% | None |

This table summarizes findings from pharmacological evaluations where compound 3b demonstrated significant agonist potency at the μ-opioid receptor, indicating its potential for pain management applications .

2. Anticancer Properties

Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity. For example, compounds with structural similarities have shown inhibitory effects on cancer cell proliferation across various cell lines, such as MCF-7 and A549 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| PABA Derivative | MCF-7 | 5.85 |

| Indole Analog | A549 | 4.53 |

These findings indicate that this compound and its analogs may act as effective agents against specific cancer types through mechanisms involving apoptosis and cell cycle arrest .

3. Antiviral Activity

Emerging data suggests that this compound may also possess antiviral properties, potentially effective against certain viral infections. The exact mechanisms remain to be elucidated but may involve interference with viral replication processes.

Case Studies

Several case studies have explored the efficacy of compounds related to this compound:

- Case Study 1 : A study evaluated the analgesic effects of related indole derivatives in animal models, demonstrating significant pain relief comparable to standard opioid treatments.

- Case Study 2 : In vitro assays revealed that specific analogs inhibited tumor growth in human cancer cell lines by inducing apoptosis and reducing proliferation rates.

Q & A

Q. What are the common synthetic routes for (R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid?

The synthesis typically involves multi-step organic reactions, including:

- Fischer indole synthesis to construct the indole ring from phenylhydrazine and a carbonyl compound under acidic conditions.

- Protection of the amino group using tert-butyloxycarbonyl (Boc) anhydride to prevent unwanted side reactions.

- Coupling reactions to attach the pentanoic acid chain, followed by deprotection to yield the final product . Characterization is performed via NMR, HPLC, and mass spectrometry to confirm purity and stereochemistry .

Q. What biological activities are associated with this compound?

The compound exhibits:

- Anticancer properties : Inhibition of cancer cell proliferation (e.g., MCF-7, A549) through apoptosis induction and cell cycle arrest.

- Anti-inflammatory effects : Reduction of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in animal models.

- Antioxidant activity : Potential applications in neurodegenerative disease research due to oxidative stress modulation .

Q. How does the Boc protecting group influence synthetic strategies?

The Boc group stabilizes the amino group during synthesis, enabling selective reactions at other functional sites. It is removed under mild acidic conditions (e.g., trifluoroacetic acid) post-synthesis to regenerate the free amine, critical for downstream biological activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Temperature control : Lowering reaction temperatures during indole ring formation minimizes side products.

- Catalyst selection : Palladium catalysts enhance coupling efficiency in pentanoic acid chain attachment.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Continuous flow reactors : These systems enhance scalability and reproducibility for industrial-grade synthesis .

Q. How to resolve contradictions in pharmacological data (e.g., receptor binding vs. functional activity)?

Discrepancies between binding affinity (e.g., μ-opioid receptor IC₅₀) and functional efficacy (e.g., ileum contraction assays) require:

- Orthogonal assays : Compare radioligand binding data with functional tests (e.g., cAMP inhibition for G-protein coupled receptors).

- Chiral HPLC analysis : Verify enantiomeric purity, as impurities in stereoisomers can skew results .

- Computational modeling : Predict binding modes to explain differences in agonist/antagonist behavior .

Q. What methodologies are used to study the compound’s mechanism in apoptosis induction?

- Flow cytometry : Assess cell cycle arrest (e.g., propidium iodide staining) and apoptosis markers (e.g., Annexin V).

- Western blotting : Quantify proteins like caspase-3, Bcl-2, and Bax to map apoptotic pathways.

- Transcriptomic analysis : RNA sequencing identifies differentially expressed genes in treated vs. untreated cells .

Q. How to evaluate the compound’s pharmacokinetic properties in preclinical studies?

- In vitro models : Use Caco-2 cell monolayers to predict intestinal absorption.

- Plasma stability assays : Incubate the compound with plasma to measure metabolic degradation.

- Microsomal studies : Liver microsomes assess cytochrome P450-mediated metabolism.

- Physicochemical profiling : LogP and solubility measurements guide formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.